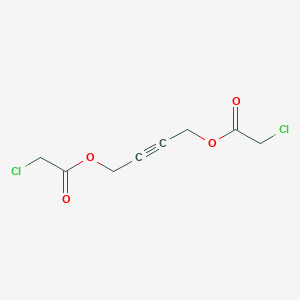

But-2-ynylene bis(chloroacetate)

Description

But-2-ynylene bis(chloroacetate) is a bifunctional ester compound characterized by a central but-2-ynylene spacer (HC≡C-C≡CH) linking two chloroacetate groups. This structural configuration confers unique reactivity and physicochemical properties, distinguishing it from mono-chloroacetate esters.

Properties

CAS No. |

14569-76-7 |

|---|---|

Molecular Formula |

C8H8Cl2O4 |

Molecular Weight |

239.05 g/mol |

IUPAC Name |

4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate |

InChI |

InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2 |

InChI Key |

GJBMLYJEBNBVPR-UHFFFAOYSA-N |

SMILES |

C(C#CCOC(=O)CCl)OC(=O)CCl |

Canonical SMILES |

C(C#CCOC(=O)CCl)OC(=O)CCl |

Other CAS No. |

14569-76-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Mono-Chloroacetate Esters

Mono-chloroacetates, such as methyl chloroacetate (CAS 96-34-4) and ethyl chloroacetate (CAS 105-39-5), are widely used in organic synthesis and industrial processes (e.g., plasticizers, pharmaceuticals). Key differences include:

- Volatility : But-2-ynylene bis(chloroacetate) likely exhibits lower volatility due to its higher molecular weight and rigid alkyne backbone compared to methyl chloroacetate, a volatile liquid .

- Reactivity: The bis-ester structure may enable dual electrophilic sites for nucleophilic substitution, whereas mono-esters like thymyl chloroacetate (LD₅₀ = 1.41 µg/mg in ants) primarily act as insecticidal agents .

Other Bis-Chloroacetates

The compound 6-{[(Benzyloxy)carbonyl]oxy}-2-methylhexahydropyrano[3,2-d][1,3]dioxin-7,8-diyl bis(chloroacetate) () shares the bis-chloroacetate motif but incorporates a complex heterocyclic scaffold.

Industrial and Market Relevance

- Methyl Chloroacetate: Dominates regional markets (e.g., Asia, North America) due to its role in synthesizing dyes and pharmaceuticals. But-2-ynylene bis(chloroacetate) may occupy a niche market in specialty chemicals or agrochemicals, given its structural complexity .

- Sodium Chloroacetate (CAS 3926-62-3) : A water-soluble derivative used in herbicides, contrasting with the lipophilic nature of but-2-ynylene bis(chloroacetate) .

Table 1: Comparative Properties of Chloroacetate Derivatives

| Compound | Structure Type | Key Applications | Toxicity (LD₅₀) | Volatility |

|---|---|---|---|---|

| But-2-ynylene bis(chloroacetate) | Bis-ester, alkyne | Agrochemicals, polymers | Inferred higher | Low (predicted) |

| Thymyl chloroacetate | Mono-ester, terpene | Insecticide | 1.41 µg/mg (ants) | Moderate |

| Methyl chloroacetate | Mono-ester | Industrial synthesis | Not reported | High |

| 4-Tetradecyl chloroacetate | Long-chain ester | Plant attractant | Non-toxic (attractant) | Very low |

| Sodium chloroacetate | Ionic derivative | Herbicides | Not reported | Non-volatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.